methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate
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Overview
Description
Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate group, a piperazine ring, and a phenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with N-[(4-phenylpiperazin-1-yl)carbonyl]glycine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of reactions and its potential therapeutic applications set it apart from similar compounds.
Biological Activity
Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C22H26N4O4 with a molecular weight of 410.5 g/mol. Its structure includes a benzoate moiety linked to a piperazine derivative, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound may inhibit glutathione-related enzymes, such as glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial in detoxification processes within cells .
- Interaction with Receptors : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in psychotropic effects, making it a candidate for studies related to anxiety and depression therapies.
- Antioxidant Properties : Some studies have shown that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.
Biological Activity Data Table
Case Studies
- In Vitro Studies on Enzyme Inhibition : A study published in ResearchGate investigated the inhibitory effects of methyl 4-aminobenzoate derivatives on GR and GST. The results indicated significant inhibition at varying concentrations, suggesting that this compound could have therapeutic applications in conditions where these enzymes are dysregulated .
- Psychotropic Effects : Another study focused on the piperazine derivatives and their potential as anxiolytics. The findings suggested that compounds similar to this compound could modulate neurotransmitter systems, offering insights into their use for treating anxiety disorders .
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H24N4O4/c1-29-20(27)16-7-9-17(10-8-16)23-19(26)15-22-21(28)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,28)(H,23,26) |
InChI Key |
MOXIEGWOWKUSPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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